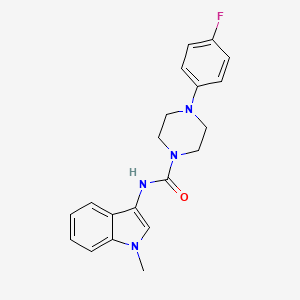
4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide, also known as 4FPI, is a synthetic compound that has been studied extensively in recent years due to its potential applications in various scientific research areas. 4FPI is a piperazine-based molecule that has a phenyl ring attached to the nitrogen atom on the piperazine ring. It has been studied for its potential applications in medicinal chemistry, drug discovery, and chemical biology.
科学的研究の応用
4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide has been studied for its potential applications in medicinal chemistry, drug discovery, and chemical biology. In medicinal chemistry, this compound has been studied for its ability to interact with various proteins, including the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. In drug discovery, this compound has been studied for its potential as a novel therapeutic agent for the treatment of certain diseases and conditions. In chemical biology, this compound has been studied for its ability to interact with various enzymes and proteins, as well as its potential as a tool for studying protein-protein interactions.
作用機序
The mechanism of action of 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide is not fully understood. However, it is believed to act as an inhibitor of the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. In addition, this compound has been shown to interact with various other proteins, including the dopamine transporter, the monoamine oxidase enzyme, and the glutamate transporter.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. In addition, this compound has been shown to interact with various other proteins, including the dopamine transporter, the monoamine oxidase enzyme, and the glutamate transporter.
実験室実験の利点と制限
The advantages of using 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide in laboratory experiments include its availability in a variety of forms, its low cost, and its ability to interact with various proteins. The main limitations of using this compound in laboratory experiments include its potential toxicity, its potential to interact with various proteins, and its limited solubility in water.
将来の方向性
For research involving 4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide include further studies on its potential biochemical and physiological effects, as well as its potential applications in drug discovery and medicinal chemistry. Additionally, further research could be conducted to examine the potential toxicity of this compound and its potential interactions with various proteins and enzymes. Finally, further research could be conducted to examine the potential of this compound as a tool for studying protein-protein interactions.
合成法
4-(4-fluorophenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide can be synthesized in a variety of ways, including via a Suzuki-Miyaura cross-coupling reaction and a Buchwald-Hartwig reaction. In the Suzuki-Miyaura reaction, this compound is synthesized by reacting 4-fluorophenylboronic acid with N-methyl-1H-indol-3-ylpiperazine-1-carboxamide in the presence of a palladium catalyst. The Buchwald-Hartwig reaction involves the reaction of 4-fluorophenylboronic acid and N-methyl-1H-indol-3-ylpiperazine-1-carboxamide in the presence of a palladium catalyst and a base.
特性
IUPAC Name |
4-(4-fluorophenyl)-N-(1-methylindol-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-23-14-18(17-4-2-3-5-19(17)23)22-20(26)25-12-10-24(11-13-25)16-8-6-15(21)7-9-16/h2-9,14H,10-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXCADNOUFWDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-methyl-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B6488306.png)

![1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6488314.png)
![ethyl 2-{1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate](/img/structure/B6488337.png)
![1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6488343.png)
![N-tert-butyl-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6488344.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide](/img/structure/B6488358.png)
![1-{4-[(1H-imidazol-1-yl)methyl]piperidin-1-yl}-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B6488370.png)
![1-(2-chlorobenzoyl)-4-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}piperidine](/img/structure/B6488376.png)
![N,1-bis(thiophen-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6488383.png)

![4-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine-1-carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B6488390.png)
![2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione hydrochloride](/img/structure/B6488392.png)
![5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6488401.png)
